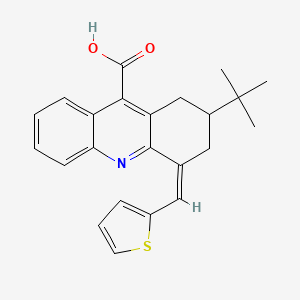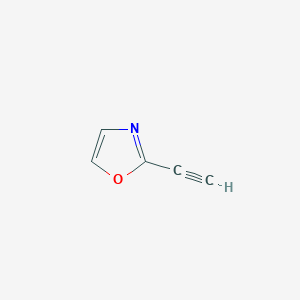
Oxazole, 2-ethynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 2-ethynyl- is a heterocyclic organic compound featuring a five-membered ring with one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynyl-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of halooxazoles with ethynylating agents under controlled conditions. For instance, the reaction of 5-bromo-2-ethynyl-oxazole with lithium acetylide can yield 2-ethynyl-oxazole .
Industrial Production Methods
Industrial production of 2-ethynyl-oxazole may involve multi-step synthetic processes, including the use of magnetically recoverable catalysts to enhance efficiency and reduce environmental impact . These methods ensure high yields and purity, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-oxazole undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized using agents like potassium permanganate or ozone.
Reduction: Reduction reactions can modify the ethynyl group or the oxazole ring itself.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, ozone, and chromic acid are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other hydride donors are used for reduction reactions.
Nucleophiles: Organolithium reagents and Grignard reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further utilized in medicinal chemistry and materials science .
Scientific Research Applications
2-Ethynyl-oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethynyl-oxazole and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives inhibit tubulin and microtubule assemblies, crucial for cell growth, making them effective anticancer agents . The ethynyl group enhances the compound’s ability to form covalent bonds with target proteins, leading to selective inhibition of biological processes .
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound without the ethynyl group.
2-Methyl-oxazole: A similar compound with a methyl group instead of an ethynyl group.
2-Phenyl-oxazole: A compound with a phenyl group at the second position.
Uniqueness
2-Ethynyl-oxazole is unique due to the presence of the ethynyl group, which significantly enhances its reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and advanced materials .
Properties
IUPAC Name |
2-ethynyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO/c1-2-5-6-3-4-7-5/h1,3-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHZULUDMSSOSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2602666.png)
![(4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2602667.png)
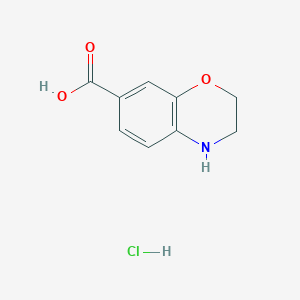
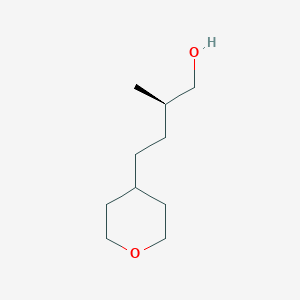
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2602671.png)
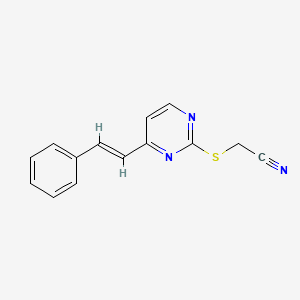
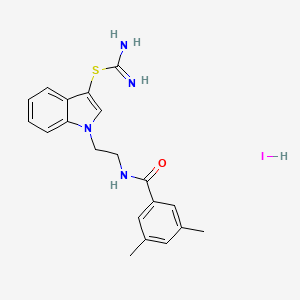
![2-(4-isopropylphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2602674.png)
![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-1-(naphthalene-1-carbonyl)azetidine](/img/structure/B2602675.png)
![1-ethyl-6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B2602677.png)
![1-(3,4-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea](/img/structure/B2602678.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2602679.png)
![2-(2-Fluorophenyl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2602680.png)
